molecular formula C5H4I2S B094763 2,5-Diiodo-3-methylthiophene CAS No. 16488-60-1

2,5-Diiodo-3-methylthiophene

Cat. No. B094763
CAS RN: 16488-60-1
M. Wt: 349.96 g/mol
InChI Key: ZWSORUIBRDJUJO-UHFFFAOYSA-N
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Description

2,5-Diiodo-3-methylthiophene is a chemical compound with the molecular formula C5H4I2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of 2,5-Diiodo-3-methylthiophene and its derivatives often involves iodination reactions . For instance, 3,4,5-Triiodo-2-methylthiophene was obtained as an unexpected product from the iodination of 2-methylthiophene using iodine and iodic acid . The Suzuki coupling reaction has also been used to synthesize derivatives of 2,5-dibromo-3-methylthiophene .


Molecular Structure Analysis

The molecular structure of 2,5-Diiodo-3-methylthiophene has been confirmed by X-ray crystallography . The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 16.4183(10) Å, b = 4.1971(3) Å, c = 14.3888(9) Å, β = 111.4442(14), Z = 4, and D calc = 3.425 g cm −3 .


Chemical Reactions Analysis

The chemical reactions involving 2,5-Diiodo-3-methylthiophene are typically iodination and coupling reactions . For example, the iodination of 2-methylthiophene using iodine and iodic acid resulted in the formation of 3,4,5-Triiodo-2-methylthiophene .

Scientific Research Applications

  • Iodination of Methylthiophene : A study on the iodination of 2-methylthiophene, closely related to 2,5-diiodo-3-methylthiophene, revealed the formation of 3,4,5-triiodo-2-methylthiophene as a significant side product. This finding suggests potential in exploring unexpected products and derivatives in iodination reactions of thiophene compounds (Patel et al., 2019).

  • Selective Substitution Reactions : Lithiation of 3-methylthiophene, which is structurally similar to 2,5-diiodo-3-methylthiophene, shows high selectivity at the 5-position. This indicates potential applications in synthesizing various substituted thiophenes (Smith & Barratt, 2007).

  • Radical Studies in Thiophene Derivatives : Research on radicals derived from various methylthiophenes, including 3-methylthiophene, provides insights into the behavior of thiophene-based radicals, which could be relevant for 2,5-diiodo-3-methylthiophene in similar conditions (Lau et al., 1980).

  • Characterization of Brominated Derivatives : The study of bromination products of 3-methylthiophene could be relevant for understanding the properties of other halogenated thiophenes like 2,5-diiodo-3-methylthiophene (Zhao, 2011).

  • Electronic Structures in Polythiophenes : Investigation into the electronic structures of thiophene derivatives, including 3-methylthiophene, highlights the importance of structural variations in determining electronic properties, which could be extrapolated to 2,5-diiodo-3-methylthiophene (Kiliç et al., 1996).

  • Hydrodesulphurization Studies : Research on the hydrodesulphurization of methylthiophenes, including 3-methylthiophene, can provide insights into the reactivity and transformation of sulfur-containing compounds like 2,5-diiodo-3-methylthiophene (Desikan & Amberg, 1963).

  • Pharmacological Applications : A study on the synthesis of derivatives from 2,5-dibromo-3-methylthiophene, a compound structurally related to 2,5-diiodo-3-methylthiophene, explores its pharmaceutical potential, suggesting possible medicinal applications for related thiophene derivatives (Rizwan et al., 2018).

  • Ab Initio Theoretical Studies : Theoretical vibrational studies of thiophene methyl derivatives, including 3-methylthiophene, offer valuable insights into the molecular properties that could be relevant for 2,5-diiodo-3-methylthiophene (Hernández et al., 1997).

  • Transformation Over Zeolites : The transformation of thiophenic compounds, including 3-methylthiophene, over zeolites demonstrates the potential for catalytic processes involving thiophene derivatives like 2,5-diiodo-3-methylthiophene (Boita et al., 2006).

Safety And Hazards

While specific safety and hazard information for 2,5-Diiodo-3-methylthiophene was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, 3-Methylthiophene, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

The future directions for the research and development of 2,5-Diiodo-3-methylthiophene and its derivatives could involve exploring their potential biological activities , improving their synthesis methods , and further investigating their physical and chemical properties .

properties

IUPAC Name

2,5-diiodo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSORUIBRDJUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480298
Record name 2,5-DIIODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodo-3-methylthiophene

CAS RN

16488-60-1
Record name 2,5-DIIODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RL Elsenbaumer, KY Jen, R Oboodi - Synthetic Metals, 1986 - Elsevier
Highly conducting polythiophene is rendered environmentally stable and solution processible in both its neutral and conductive forms in common organic solvents by appropriate alkyl …
Number of citations: 737 www.sciencedirect.com
V Ramanathan, R Levine - The Journal of Organic Chemistry, 1962 - ACS Publications
2-Thienyllithium has been alkylated and arylated to give 2-substituted thiophene derivatives in 45-65% yield. 3-Methyl-thiophene on metalation withn-butyllithium or phenyllithium and …
Number of citations: 52 pubs.acs.org
H Suzuki, T Iwao, T Sugiyama - Bulletin of the …, 1974 - repository.kulib.kyoto-u.ac.jp
cyclization of S-cyanomethylated enethiols or thioacylmalonic acid derivatives. 6) -------reaction of methylene active nitriles with carbonyl compounds and sulfur. 7) Besides, several …
Number of citations: 9 repository.kulib.kyoto-u.ac.jp
HS Nalwa - Polymer, 1991 - Elsevier
Copolymerization of 3-methylthiophene and methyl methacrylate yielded solution-processible electrically conducting copolymers. The soluble copolymers were characterized by proton …
Number of citations: 20 www.sciencedirect.com
J Li, IM Khan - Macromolecular Symposia, 1995 - Wiley Online Library
Synthesis, characterization and properties of microphase separated mixed (ionic and electronic) conducting or MIEC block copolymers are reported. Poly{[ω‐methoxyocta(oxyethylene) …
Number of citations: 6 onlinelibrary.wiley.com
J PAGE - researchgate.net
The overall goal of the research project under research agreement No. DAAL03-89-G-0087 with the US Army Research Office was to synthesize and characterize a new class of …
Number of citations: 0 www.researchgate.net
IM Khan… - 1993 - apps.dtic.mil
AD-A276 119 Page 1 - 'JMENTATION PAGEi. (M - o.ZO(Oce AD-A276 119 , ,C. , :Ali 1111111 N 1012 1111111111111111111 2. REPORT DATE 3. REPORT TYPE AND DATES …
Number of citations: 0 apps.dtic.mil
T Okamoto, T Kakinami, H Fujimoto… - Bulletin of the Chemical …, 1991 - journal.csj.jp
The reactions of thiophene derivatives with benzyltrimethylammonium tetrachloroiodate, benzyltrimethylammonium tribromide, and benzyltrimethylammonium dichloroiodate in acetic …
Number of citations: 39 www.journal.csj.jp
JP Ferraris, DJ Guerrero - Handbook of Conducting Polymers, 1997 - books.google.com
Polymers based on heteroaromatics comprise a huge class of materials that have received considerable attention due to their interesting electrical, electrochemical, and optical …
Number of citations: 0 books.google.com
J Li, SC Arnold, IM Khan - Smart Structures and Materials …, 1994 - spiedigitallibrary.org
The preparation, characterization and electronic properties of three series of microphase separated mixed (ionic and electronic) conducting or MIEC block copolymers are reported. In …
Number of citations: 1 www.spiedigitallibrary.org

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